

Application of Formamidinium Bromide in Photodetectors: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium bromide*

Cat. No.: *B8033826*

[Get Quote](#)

Introduction

Formamidinium (FA) based perovskites, particularly formamidinium lead bromide (FAPbBr_3), are emerging as highly promising materials for next-generation photodetectors. Their superior thermal stability and favorable optoelectronic properties, such as a suitable bandgap for visible light detection, long carrier diffusion lengths, and high carrier mobility, offer significant advantages over their methylammonium (MA) counterparts.^{[1][2]} The incorporation of **formamidinium bromide** (FABr) in perovskite formulations can enhance crystallinity, passivate defects, and improve the overall performance and stability of photodetector devices.^[3] This document provides a comprehensive overview of the application of **formamidinium bromide** in photodetectors, including detailed experimental protocols and a summary of key performance metrics.

Performance Benchmarks

The use of **formamidinium bromide** in perovskite photodetectors has led to significant improvements in key performance parameters. The following table summarizes the quantitative data from various studies on FABr-based photodetectors, providing a comparative overview of their performance.

Perovskite Material	Device Structure	Responsivity (A/W)	Detectivity (Jones)	EQE (%)	Response Time	Reference
FAPbBr ₃						
Microcrystals	---	4000	$> 1 \times 10^{14}$	1.05×10^6	< 1 ms	[1][2]
FAPbBr ₃						
NS/CdS NB	Heterojunction	5712	1.8×10^{14}	1.45×10^4	~45 ms (rise/decay)	[4]
MAPbI ₃ /FA Br (20%)	ITO/SnO ₂ /Perovskite/Spiro-OMeTAD/Au	0.0722	4.67×10^{13}	56	---	[3]
FAPbBr ₂						
Single Crystal	Ag/FAPbBr ₂ I/Ag	0.8	1.81×10^{11}	---	---	[5]
FAPbBr ₃						
Nanosheet	---	25.45	8.024×10^{11}	64.5	---	[4]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of **formamidinium bromide**, the fabrication of the perovskite active layer, and the construction of the photodetector device.

Synthesis of Formamidinium Bromide (FABr)

A common method for synthesizing FABr involves the reaction of formamidine acetate with hydrobromic acid.[1][6]

Materials:

- Formamidine acetate ($\text{HC}(\text{NH}_2)_2\text{AC}$)
- Hydrobromic acid (HBr, 48 wt% in water)

- Ethanol
- Diethyl ether

Procedure:

- In a flask placed in an ice bath, slowly add hydrobromic acid dropwise to formamidine acetate powder with continuous stirring.[7]
- Continue stirring the mixture at 0°C for 2 hours under an argon atmosphere.[1][6]
- Remove the solvent using a rotary evaporator at 70°C to obtain the crude white powder of FABr.[1][6]
- For purification, dissolve the crude product in ethanol and reprecipitate it by adding diethyl ether.[1][6]
- Filter the recrystallized product and dry it in a vacuum oven at 60°C for 24 hours.[1][6]

Fabrication of FAPbBr_3 Perovskite Layers

1. FAPbBr_3 Microcrystal Growth (Inverse Temperature Crystallization)[1]

Materials:

- Lead bromide (PbBr_2)
- **Formamidinium bromide (FABr)**
- N,N-dimethylformamide (DMF)
- γ -butyrolactone (GBL)
- Toluene

Procedure:

- Dissolve equimolar amounts of PbBr_2 and FABr in a mixed solvent of DMF and GBL (1:1 v/v).[1]

- Filter the precursor solution using a 0.22 μm pore size filter.[7]
- Dilute 1 mL of the precursor solution in 2 mL of DMF and add toluene as an antisolvent to create a saturated solution.[1]
- Stir the solution on a hot plate at 80°C to induce the formation of FAPbBr_3 single crystals with millimeter dimensions.[1]

2. Mixed Cation/Anion Perovskite ($\text{FA}_x\text{MA}_{1-x}\text{PbI}_3$) Thin Film Deposition[3]

Materials:

- **Formamidinium bromide (FABr)**
- Methylammonium lead iodide (MAPbI_3) precursor solution
- Antisolvent (e.g., chlorobenzene)

Procedure:

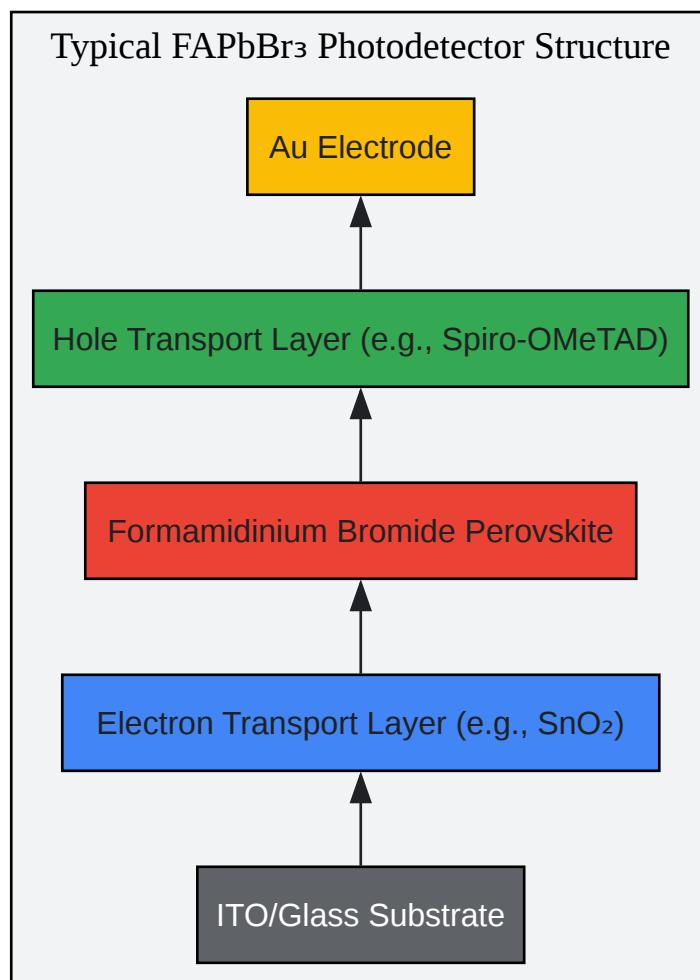
- Prepare a precursor solution of MAPbI_3 .
- During the spin-coating of the MAPbI_3 precursor solution, introduce a solution of FABr in an antisolvent.
- The addition of FABr to the antisolvent facilitates ion exchange and the formation of a mixed cation/anion perovskite film ($\text{FA}_x\text{MA}_{1-x}\text{PbI}_3$).[3]
- Anneal the perovskite film at 140°C for 15 minutes.[3]

Photodetector Device Fabrication

The following protocol describes the fabrication of a typical planar perovskite photodetector.

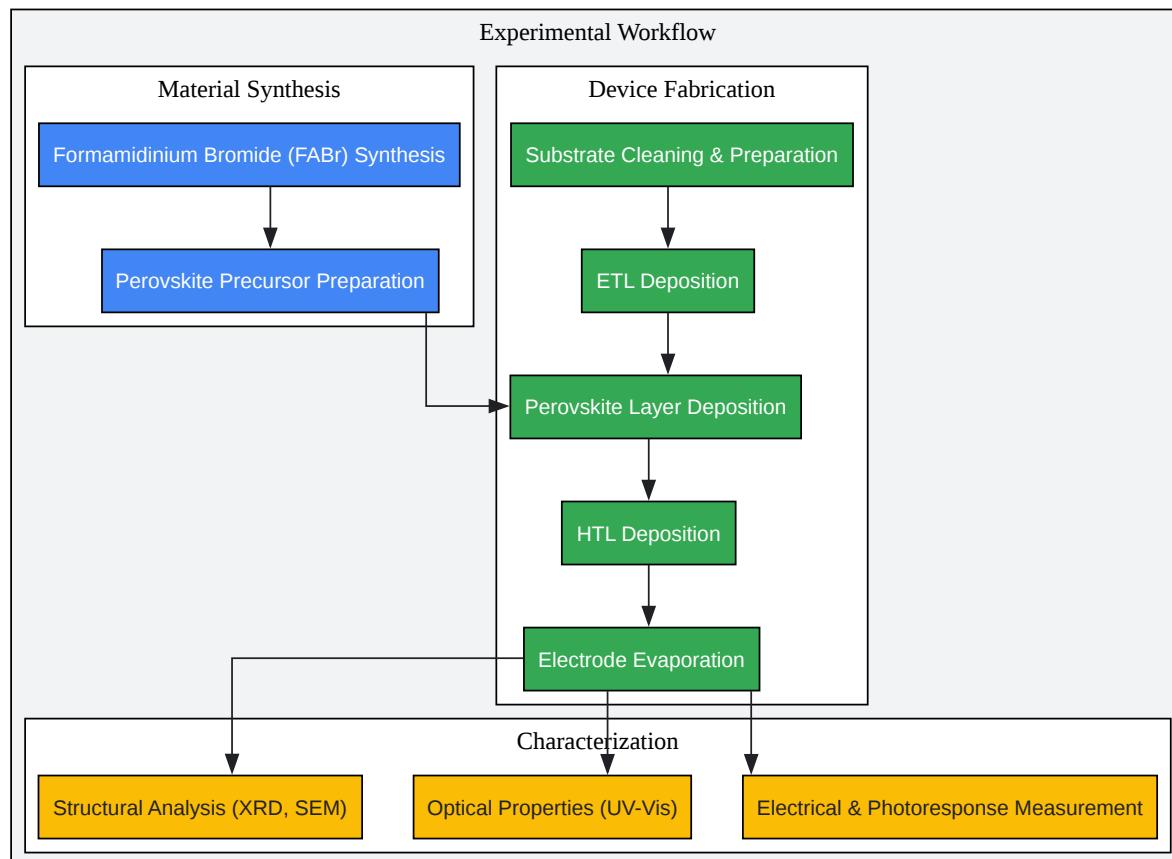
Materials:

- ITO-coated glass substrates
- Electron Transport Layer (ETL) solution (e.g., SnO_2)


- Perovskite precursor solution (as prepared above)
- Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD)
- Gold (Au) for electrodes

Procedure:

- Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
- Deposit the electron transport layer (e.g., SnO_2) onto the ITO substrate.
- Spin-coat the prepared perovskite solution onto the ETL.
- Deposit the hole transport layer (e.g., Spiro-OMeTAD solution) onto the perovskite layer.[\[3\]](#)
- Finally, thermally evaporate gold electrodes on top of the HTL to complete the device structure.[\[3\]](#)[\[7\]](#)


Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the device architecture and the experimental workflow for the fabrication and characterization of **formamidinium bromide**-based photodetectors.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the layered structure of a typical **formamidinium bromide** perovskite photodetector.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key steps in the synthesis, fabrication, and characterization of **formamidinium bromide** photodetectors.

Conclusion

Formamidinium bromide is a critical component in the development of high-performance and stable perovskite photodetectors. Its incorporation, either as the primary A-site cation in FAPbBr₃ or as an additive in mixed-halide systems, consistently leads to enhanced device metrics. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the advancement of perovskite-based optoelectronic devices. The continued exploration of FABr-containing perovskites holds significant promise for future applications in light sensing and imaging technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formamidinium Lead Bromide (FAPbBr₃) Perovskite Microcrystals for Sensitive and Fast Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researching.cn [researching.cn]
- 5. Enhanced photosensitive properties of a single-crystal formamidinium lead bromide iodine (FAPbBr₂I) based photodetector - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- To cite this document: BenchChem. [Application of Formamidinium Bromide in Photodetectors: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8033826#application-of-formamidinium-bromide-in-photodetectors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com